

# 1-(2,6-Dichloropyridin-3-YL)ethanone chemical structure

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## Compound of Interest

**Compound Name:** 1-(2,6-Dichloropyridin-3-YL)ethanone

**Cat. No.:** B1441593

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An In-Depth Technical Guide to **1-(2,6-Dichloropyridin-3-YL)ethanone**: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **1-(2,6-dichloropyridin-3-yl)ethanone**, a key heterocyclic building block. Authored from the perspective of a Senior Application Scientist, this document delves into the synthesis, structural elucidation, and potential applications of this compound, offering field-proven insights and detailed methodologies to support researchers in its effective utilization.

## Introduction and Significance

**1-(2,6-Dichloropyridin-3-yl)ethanone** is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The presence of two chlorine atoms on the pyridine ring renders it an electron-deficient system, making it susceptible to nucleophilic substitution and a versatile scaffold for the synthesis of more complex molecules. The acetyl group at the 3-position provides a reactive handle for a variety of chemical transformations. Pyridine and its derivatives are ubiquitous in pharmaceuticals, and compounds like **1-(2,6-dichloropyridin-3-yl)ethanone** serve as crucial intermediates in the development of novel therapeutic agents.<sup>[1]</sup>

## Physicochemical Properties

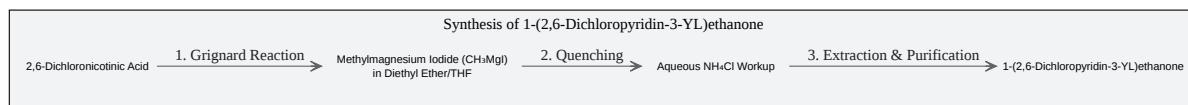
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Cl <sub>2</sub> NO	N/A
Molecular Weight	190.03 g/mol	<a href="#">[2]</a>
CAS Number	412018-50-9	<a href="#">[2]</a>
Appearance	Off-white to yellow solid-liquid mixture	<a href="#">[3]</a>
Boiling Point	286.7 ± 35.0 °C (Predicted)	<a href="#">[3]</a>
Density	1.376 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
pKa	-4.81 ± 0.10 (Predicted)	<a href="#">[3]</a>

## Synthesis of 1-(2,6-Dichloropyridin-3-yl)ethanone

The synthesis of **1-(2,6-dichloropyridin-3-yl)ethanone** can be effectively achieved through the Grignard reaction, a powerful and widely used method for the formation of carbon-carbon bonds.

## Synthetic Scheme



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Caption: Synthetic workflow for **1-(2,6-dichloropyridin-3-yl)ethanone**.

## Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of **1-(2,6-dichloropyridin-3-yl)ethanone**.<sup>[4]</sup>

### Materials:

- 2,6-Dichloronicotinic acid
- Methylmagnesium iodide ( $\text{CH}_3\text{MgI}$ ) solution (e.g., 2M in diethyl ether)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

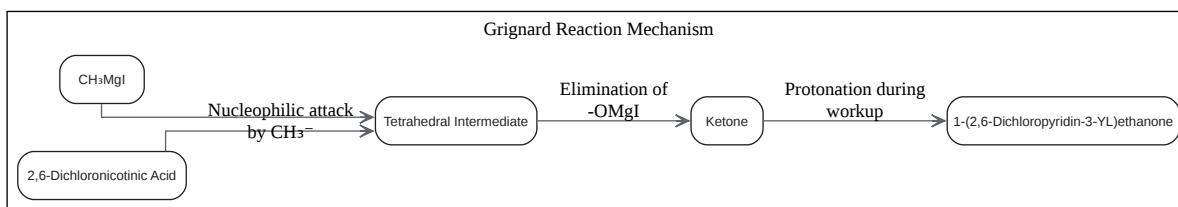
### Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloronicotinic acid in anhydrous THF.
- Grignard Addition: Cool the solution to 0 °C using an ice bath. Add the methylmagnesium iodide solution dropwise via the dropping funnel. An excess of the Grignard reagent is typically used to ensure complete reaction.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 70°C). Stir the reaction mixture for an extended period (e.g., 72 hours) to drive the reaction to completion.
- Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Collect the organic layer.
- Washing and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain **1-(2,6-dichloropyridin-3-yl)ethanone** as a colorless oil.

## Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly polar carbon-magnesium bond in the Grignard reagent renders the methyl group nucleophilic.



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Caption: Simplified mechanism of the Grignard reaction.

Initially, the Grignard reagent attacks the carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a magnesium salt and protonation during the aqueous workup yields the final ketone product.

## Structural Elucidation and Characterization

Definitive structural confirmation of a synthesized compound relies on a combination of spectroscopic techniques. While experimental data for **1-(2,6-dichloropyridin-3-yl)ethanone**

is not readily available in the cited literature, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.

Disclaimer: The following spectral data are predicted and should be confirmed by experimental analysis.

## **<sup>1</sup>H NMR Spectroscopy (Predicted)**

The <sup>1</sup>H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 8.2	d	1H	H-4
~ 7.4	d	1H	H-5
~ 2.6	s	3H	-CH <sub>3</sub>

The downfield shift of the aromatic protons is due to the electron-withdrawing nature of the chlorine atoms and the nitrogen in the pyridine ring.

## **<sup>13</sup>C NMR Spectroscopy (Predicted)**

The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 198	C=O
~ 152	C-2
~ 150	C-6
~ 140	C-4
~ 130	C-3
~ 125	C-5
~ 28	-CH <sub>3</sub>

The carbonyl carbon is expected to have the most downfield chemical shift. The carbons attached to the chlorine atoms (C-2 and C-6) will also be significantly deshielded.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100-3000	Medium	Aromatic C-H stretch
~ 2950-2850	Medium	Aliphatic C-H stretch
~ 1710	Strong	C=O stretch (ketone)
~ 1600, 1475	Medium-Weak	C=C and C=N aromatic ring stretches
~ 800-600	Strong	C-Cl stretch

The most prominent peak will be the strong absorption of the carbonyl group.[5]

## Mass Spectrometry (MS) (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ( $M^+$ ) should be observed at  $m/z$  190, with a characteristic isotopic pattern due to the presence of two chlorine atoms ( $M+2$  and  $M+4$  peaks).

Predicted Fragmentation Pattern:

- Loss of a methyl radical ( $-CH_3$ ): A significant fragment at  $m/z$  175.
- Loss of a carbonyl group ( $-CO$ ): A fragment at  $m/z$  162.
- Cleavage of the acetyl group: A fragment corresponding to the dichloropyridinyl cation at  $m/z$  146.

## Potential Applications in Research and Drug Development

The 2,6-dichloropyridine scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The presence of two chlorine atoms allows for selective functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

- Medicinal Chemistry: Dichloropyridine derivatives are key intermediates in the synthesis of pharmaceuticals, including kinase inhibitors for cancer therapy and agents targeting various receptors in the central nervous system.<sup>[6]</sup> The acetyl group in **1-(2,6-dichloropyridin-3-yl)ethanone** can be further modified to introduce diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.
- Agrochemicals: Pyridine-based compounds are also prevalent in the agrochemical industry as herbicides and pesticides. The unique substitution pattern of **1-(2,6-dichloropyridin-3-yl)ethanone** makes it a potential precursor for novel crop protection agents.
- Materials Science: The electron-deficient nature of the dichloropyridine ring can be exploited in the design of new organic materials with specific electronic and photophysical properties.

## Conclusion

**1-(2,6-Dichloropyridin-3-yl)ethanone** is a versatile and valuable building block in modern organic synthesis. Its straightforward preparation via the Grignard reaction, coupled with the

reactivity of its functional groups, makes it an attractive starting material for the development of novel compounds in the pharmaceutical, agrochemical, and materials science fields. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to leverage this compound in their scientific endeavors.

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